3-[(furan-3-yl)methyl]-1-(oxan-4-yl)-3-[(thiophen-2-yl)methyl]urea

Catalog No.
S3011311
CAS No.
2034538-48-0
M.F
C16H20N2O3S
M. Wt
320.41
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[(furan-3-yl)methyl]-1-(oxan-4-yl)-3-[(thiophen-...

CAS Number

2034538-48-0

Product Name

3-[(furan-3-yl)methyl]-1-(oxan-4-yl)-3-[(thiophen-2-yl)methyl]urea

IUPAC Name

1-(furan-3-ylmethyl)-3-(oxan-4-yl)-1-(thiophen-2-ylmethyl)urea

Molecular Formula

C16H20N2O3S

Molecular Weight

320.41

InChI

InChI=1S/C16H20N2O3S/c19-16(17-14-4-7-20-8-5-14)18(10-13-3-6-21-12-13)11-15-2-1-9-22-15/h1-3,6,9,12,14H,4-5,7-8,10-11H2,(H,17,19)

InChI Key

HAVLDIQDXDBTNP-UHFFFAOYSA-N

SMILES

C1COCCC1NC(=O)N(CC2=COC=C2)CC3=CC=CS3

Solubility

not available

3-[(Furan-3-yl)methyl]-1-(oxan-4-yl)-3-[(thiophen-2-yl)methyl]urea is a complex organic compound characterized by the presence of furan and thiophene moieties, which are known for their diverse biological activities. The compound features a urea functional group, linking two distinct aromatic systems: a furan ring and a thiophene ring. The molecular formula of this compound is C14_{14}H15_{15}N3_{3}O, and it has a molecular weight of approximately 241.29 g/mol. Its structure suggests potential applications in pharmaceuticals due to the bioactive properties associated with its constituent heterocycles.

The chemical reactivity of 3-[(furan-3-yl)methyl]-1-(oxan-4-yl)-3-[(thiophen-2-yl)methyl]urea can be explored through various reactions typical of urea derivatives, including:

  • Hydrolysis: The urea group can undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding amines and carbonyl compounds.
  • Nucleophilic Substitution: The furan and thiophene rings can participate in nucleophilic substitution reactions, particularly at positions that are susceptible to electrophilic attack.
  • Oxidation: The furan moiety can be oxidized to form furoic acids or other derivatives, which may enhance its biological activity.

The biological activity of this compound is largely attributed to its furan and thiophene components, which have been shown to exhibit various pharmacological effects:

  • Antimicrobial Activity: Compounds containing furan and thiophene rings have demonstrated significant antimicrobial properties against various pathogens.
  • Anticancer Properties: Several studies suggest that similar compounds can inhibit tumor growth and induce apoptosis in cancer cells.
  • Anti-inflammatory Effects: The presence of these heterocycles may also contribute to anti-inflammatory activity, making them potential candidates for treating inflammatory diseases.

The synthesis of 3-[(furan-3-yl)methyl]-1-(oxan-4-yl)-3-[(thiophen-2-yl)methyl]urea can be achieved through several synthetic routes:

  • Condensation Reactions: A common method involves the condensation of furan and thiophene derivatives with isocyanates or carbamates to form the urea linkage.
  • Multi-step Synthesis: Starting from commercially available furan and thiophene derivatives, a multi-step synthetic approach can be employed, involving protection-deprotection strategies and coupling reactions.
  • Green Chemistry Approaches: Recent advances in green chemistry may allow for the synthesis of this compound using environmentally friendly solvents and catalysts.

The potential applications of 3-[(furan-3-yl)methyl]-1-(oxan-4-yl)-3-[(thiophen-2-yl)methyl]urea include:

  • Pharmaceutical Development: Due to its biological activity, this compound may serve as a lead compound in drug discovery for antimicrobial or anticancer agents.
  • Agricultural Chemicals: Its properties may also lend themselves to applications in agrochemicals as pesticides or herbicides.
  • Material Science: The unique properties of the compound could be explored for use in advanced materials or polymer chemistry.

Interaction studies are crucial for understanding how 3-[(furan-3-yl)methyl]-1-(oxan-4-yl)-3-[(thiophen-2-yl)methyl]urea interacts with biological targets:

  • Enzyme Inhibition Studies: Investigating its role as an inhibitor for specific enzymes related to disease processes can provide insights into its therapeutic potential.
  • Binding Affinity Assessments: Using techniques such as surface plasmon resonance or molecular docking studies to evaluate binding affinities with target proteins.
  • Cellular

Several compounds share structural similarities with 3-[(furan-3-yl)methyl]-1-(oxan-4-yl)-3-[(thiophen-2-yl)methyl]urea:

Compound NameStructural FeaturesNotable Activities
5-(Furan-2-carbonyl)-thiazolidineContains furan and thiazolidineAntimicrobial
4-Thiophenecarboxylic acidThiophene-basedAnti-inflammatory
FurosemideFuran derivativeDiuretic

Uniqueness

The uniqueness of 3-[(furan-3-yl)methyl]-1-(oxan-4-yl)-3-[(thiophen-2-yl)methyl]urea lies in its dual heterocyclic structure combining both furan and thiophene rings within a urea framework, potentially enhancing its bioactivity compared to other similar compounds that may contain only one type of heterocycle or lack the urea functionality.

XLogP3

1.7

Dates

Modify: 2023-08-17

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